![molecular formula C17H13N3S B5230631 2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline, commonly known as BMQ, is a heterocyclic organic compound that belongs to the class of quinolines. BMQ has gained significant attention in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of BMQ involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. BMQ has been found to inhibit the activity of various enzymes such as topoisomerase, proteasome, and histone deacetylase, which are essential for cancer cell proliferation and survival. BMQ also interacts with various receptors such as GABA-A receptor and serotonin receptor, which are involved in the regulation of neuronal function and behavior. Furthermore, BMQ modulates various signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
BMQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. BMQ has been found to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. BMQ also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, BMQ reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. BMQ also exhibits antimicrobial and antiviral activity by inhibiting the growth and replication of various pathogens.
Advantages and Limitations for Lab Experiments
BMQ has several advantages for lab experiments, including its potent biological activity, diverse mechanism of action, and availability of synthetic methods. BMQ can be easily synthesized in a few steps using commercially available starting materials. Moreover, BMQ exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, BMQ also has some limitations, including its poor solubility in water and low bioavailability. Therefore, further studies are needed to improve the pharmacokinetic properties of BMQ for its clinical applications.
Future Directions
BMQ has enormous potential for the development of novel therapeutics in various diseases. Future studies should focus on improving the pharmacokinetic properties of BMQ by developing prodrugs and nanocarriers to enhance its solubility and bioavailability. Moreover, the structure-activity relationship of BMQ should be explored to identify more potent analogs with improved selectivity and efficacy. Furthermore, the combination of BMQ with other chemotherapeutic agents should be investigated to enhance its anti-cancer activity and reduce drug resistance. Finally, the safety and toxicity of BMQ should be evaluated in preclinical and clinical studies to ensure its safe use in humans.
Conclusion
In conclusion, BMQ is a heterocyclic organic compound that exhibits diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. BMQ has enormous potential for the development of novel therapeutics in various diseases. The synthesis of BMQ involves the reaction of 2-chloroquinoline with benzimidazole-2-thiol in the presence of a base, followed by reduction with a reducing agent. The mechanism of action of BMQ involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. BMQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. BMQ has several advantages for lab experiments, including its potent biological activity, diverse mechanism of action, and availability of synthetic methods. However, BMQ also has some limitations, including its poor solubility in water and low bioavailability. Future studies should focus on improving the pharmacokinetic properties of BMQ, exploring its structure-activity relationship, and evaluating its safety and toxicity in preclinical and clinical studies.
Synthesis Methods
The synthesis of BMQ involves the reaction of 2-chloroquinoline with benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield BMQ.
Scientific Research Applications
BMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, microbial infections, and viral infections. Studies have shown that BMQ exhibits potent anti-cancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. BMQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, BMQ has been found to possess antimicrobial and antiviral activity by inhibiting the growth and replication of various pathogens.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-2-6-13-12(5-1)9-10-17(20-13)21-11-16-18-14-7-3-4-8-15(14)19-16/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWPGHEDOHDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
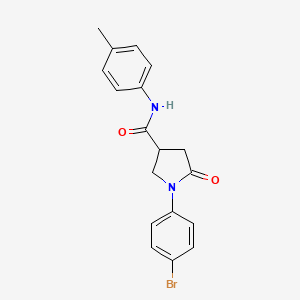

![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
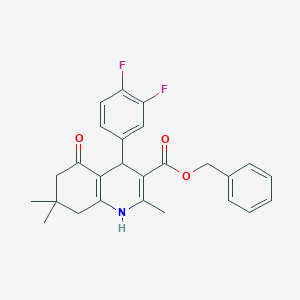
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
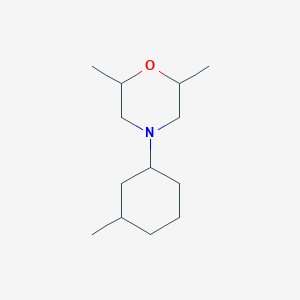
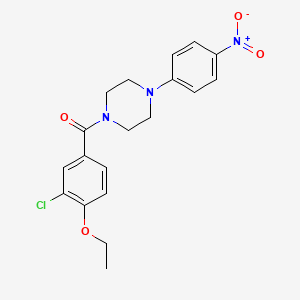

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)
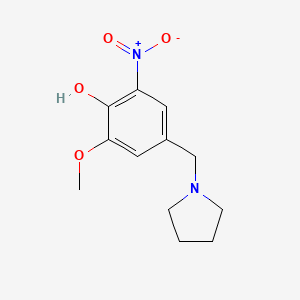
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)